molecular formula C18H20N6O B2987292 1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 946304-16-1

1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2987292
CAS No.: 946304-16-1
M. Wt: 336.399
InChI Key: QNIJQDWWRANLEZ-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex heterocyclic compound featuring a pyrazolopyrimidine core. This structure is characterized by a fusion of pyrazole and pyrimidine rings, attached to a piperidine carboxamide group and a methylphenyl substituent. Compounds like this often serve as valuable intermediates in the synthesis of pharmaceuticals due to their intricate structure and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide generally follows these steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : This can be synthesized via condensation reactions involving appropriate substituted pyrazole and pyrimidine derivatives.

  • Introduction of Piperidine Carboxamide: : The piperidine moiety is often introduced through nucleophilic substitution reactions, using piperidine and suitable leaving groups.

  • Attachment of Methylphenyl Group:

Industrial Production Methods

Industrial-scale production may involve optimized reaction conditions to improve yields and reduce costs, employing continuous flow reactors, automated synthesis platforms, and sustainable catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the piperidine ring, potentially leading to the formation of N-oxides.

  • Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the piperidine ring, often using hydrogenation techniques.

  • Substitution: : The presence of aromatic rings and piperidine nitrogen allows for various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : m-Chloroperoxybenzoic acid (m-CPBA) for N-oxide formation.

  • Reducing Agents: : Hydrogen gas with a palladium on carbon catalyst for hydrogenation.

  • Coupling Reagents: : Palladium catalysts in Suzuki coupling reactions.

Major Products

  • Oxidation: : Formation of N-oxides or hydroxylated derivatives.

  • Reduction: : Hydrogenated pyrazolopyrimidine or piperidine derivatives.

  • Substitution: : Derivatives with various substituents at the aromatic rings.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

This compound can act as a scaffold for designing bioactive molecules, particularly in drug discovery. The heterocyclic structure is often explored for potential therapeutic applications.

Medicine

Industry

Used in the synthesis of agrochemicals, dyes, and other specialty chemicals, taking advantage of its reactivity and structural complexity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: : Shares the pyrazolopyrimidine core but differs in functional groups.

  • 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide: : Substituted at a different position, offering varied biological activities.

  • 2-[1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetic acid: : Features an acetic acid group instead of piperidine carboxamide, affecting its chemical behavior and applications.

Uniqueness

1-[1-(2-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide stands out due to the combination of its structural elements: the methylphenyl group, pyrazolopyrimidine core, and piperidine carboxamide, which together confer unique reactivity and potential biological activities not found in simpler analogs.

Hope this provides a thorough exploration of the compound for your needs!

Properties

IUPAC Name

1-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-4-2-3-5-15(12)24-18-14(10-22-24)17(20-11-21-18)23-8-6-13(7-9-23)16(19)25/h2-5,10-11,13H,6-9H2,1H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIJQDWWRANLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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